molecular formula C38H32N2 B1330945 N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 20441-06-9

N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B1330945
CAS No.: 20441-06-9
M. Wt: 516.7 g/mol
InChI Key: UNZWWPCQEYRCMU-UHFFFAOYSA-N
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Description

N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl derivatives with aniline derivatives under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions, where the biphenyl core is functionalized with aniline groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems is also common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in optoelectronic devices. It interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material. This process is crucial for the efficient operation of OLEDs and other devices .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine
  • N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine
  • N,N’-Di-p-tolyl-N,N’-diphenylbenzidine

Uniqueness

N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its high thermal stability, excellent hole-transporting properties, and its ability to form stable amorphous films. These characteristics make it particularly suitable for use in high-performance optoelectronic devices .

Properties

IUPAC Name

4-methyl-N-[4-[4-(N-(4-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWWPCQEYRCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348695
Record name N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20441-06-9
Record name N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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